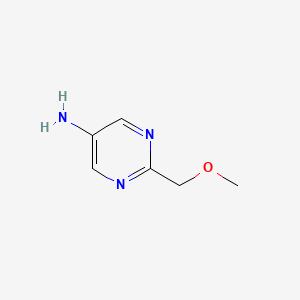

2-(Methoxymethyl)pyrimidin-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(methoxymethyl)pyrimidin-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-10-4-6-8-2-5(7)3-9-6/h2-3H,4,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVEDAWOKIXFICD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC=C(C=N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methoxymethyl Pyrimidin 5 Amine and Its Core Scaffolds

Established Synthetic Routes to Pyrimidine-5-amine Derivatives

The construction of the pyrimidine-5-amine scaffold, the central framework of the target compound, can be achieved through several reliable synthetic pathways. These methods include building the heterocyclic ring from acyclic precursors (cyclocondensation), substituting pre-existing groups on the ring (SNAr), and combining multiple starting materials in a single step (multicomponent reactions).

Cyclocondensation Reactions in Pyrimidine (B1678525) Formation

Cyclocondensation reactions represent a fundamental and widely used method for assembling the pyrimidine ring. This strategy involves the reaction of a compound containing an N-C-N fragment, such as an amidine, with a three-carbon unit that serves as the backbone of the pyrimidine ring.

A notable example that directly incorporates the C5-methoxymethyl group is the reaction of an amidine with a functionalized acrylonitrile. For instance, 2-n-propyl-4-amino-5-methoxymethylpyrimidine can be synthesized by reacting butyramidine with α-methoxymethyl-β-methoxyacrylonitrile. google.com This reaction proceeds at low temperatures (-10°C to +20°C) and can achieve yields greater than 90% with high purity (>99%). google.com This approach is highly efficient as it builds the desired C5-substituent into the molecule during the primary ring-forming step.

More broadly, 2,4,5-trisubstituted pyrimidines can be synthesized through the cyclization of geminal ditosyloxy ketones with guanidine (B92328) hydrochloride. rsc.org This metal-free and regioselective method starts from chalcones, which are converted to 1,3-dielectrophilic precursors that readily cyclize to form the pyrimidine core. rsc.org Another versatile method involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts to yield 2-substituted pyrimidine-5-carboxylic esters, providing a direct route to pyrimidines that are unsubstituted at the C4-position. organic-chemistry.org

| Precursors | Reaction Type | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| Butyramidine + α-Methoxymethyl-β-methoxyacrylonitrile | Cyclocondensation | -10°C to +20°C | 2-Propyl-4-amino-5-methoxymethylpyrimidine | google.com |

| Geminal Ditosyloxy Ketones + Guanidine Hydrochloride | Cyclocondensation | Base-mediated | 2-Amino-4,5-diarylpyrimidines | rsc.org |

| Amidinium Salts + Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol | Cyclocondensation | Room Temperature | 2-Substituted pyrimidine-5-carboxylic esters | organic-chemistry.org |

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a powerful strategy for introducing an amino group at the C5 position, as well as other functional groups at various positions of a pre-formed pyrimidine ring. This reaction is particularly effective on pyrimidine rings that are "activated" by the presence of electron-withdrawing groups and contain a good leaving group, typically a halogen. chemistrysteps.comlibretexts.org

The mechanism proceeds via an addition-elimination pathway, where the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The subsequent departure of the leaving group restores the aromaticity of the ring. chemistrysteps.com The reactivity of halogens as leaving groups in SNAr often follows the order F > Cl > Br > I, which is contrary to SN1/SN2 reactions, because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen. nih.gov

A common synthetic route involves the reaction of halo-substituted pyrimidines with amines. For example, a series of 2-aminopyrimidine (B69317) derivatives can be synthesized by reacting 2-amino-4,6-dichloropyrimidine (B145751) with various substituted amines in the presence of a base like triethylamine, often under solvent-free conditions at elevated temperatures (80–90°C). nih.gov Similarly, 5-aminopyrido[2,3-d]pyrimidines, which are fused pyrimidine systems, have been prepared through nucleophilic substitution of a chloro group at the 5-position. nih.gov

| Pyrimidine Substrate | Nucleophile | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Amino-4,6-dichloropyrimidine | Various primary/secondary amines | Triethylamine, 80-90°C, solvent-free | 2,4-Disubstituted-pyrimidin-6-amine derivatives | nih.gov |

| 7-Chloro-5-methyl- researchgate.netnih.goveurekaselect.comtriazolo[1,5-a]pyrimidine | Various amines | PEG-400, 120°C | 7-Amino-5-methyl- researchgate.netnih.goveurekaselect.comtriazolo[1,5-a]pyrimidine derivatives | nih.gov |

| 5-Chloropyrido[2,3-d]pyrimidines | Various amines | Not specified | 5-Aminopyrido[2,3-d]pyrimidine derivatives | nih.gov |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. researchgate.neteurekaselect.com Aminopyrimidines are frequently used as key building blocks in MCRs to create a wide array of both fused and acyclic heterocyclic systems. eurekaselect.com

For instance, MCRs involving 6-aminouracils (a type of aminopyrimidine), aldehydes, and secondary amines can lead to pyrimido[4,5-d]-pyrimidines through an intramolecular α-C-H functionalization pathway. nih.gov Another example involves the three-component reaction of 3-amino-1,2,4-triazole, an aldehyde, and ethyl cyanoacetate (B8463686) to produce dihydro- researchgate.netnih.goveurekaselect.comtriazolo[1,5-a]pyrimidines under solvent-free conditions. nih.gov While these examples yield more complex fused systems, they underscore the utility of MCRs in constructing pyrimidine-based scaffolds efficiently. The strategic selection of the initial components allows for the controlled synthesis of highly functionalized pyrimidine derivatives.

Regioselective Functionalization and Derivatization Strategies

Beyond constructing the pyrimidine ring itself, the precise installation of substituents at specific positions is critical for synthesizing the target molecule, 2-(methoxymethyl)pyrimidin-5-amine. Regioselective strategies allow for the controlled functionalization of the C2, C4, and C5 positions.

Selective Introduction of the Methoxymethyl Group

The methoxymethyl group (–CH₂OCH₃) can be introduced onto the pyrimidine scaffold through several methods. A highly effective strategy is to use a building block that already contains this functional group during the initial cyclocondensation reaction. As detailed in a U.S. Patent, reacting an appropriate amidine with α-methoxymethyl-β-methoxyacrylonitrile directly installs the methoxymethyl group at the C5 position of the pyrimidine ring in high yield. google.com The use of 2-methyl-4-amino-5-methoxymethylpyrimidine as a starting material for the synthesis of Vitamin B1 further highlights the accessibility of such precursors. google.com

For the direct introduction of a methoxymethyl group onto a pre-existing pyrimidine ring, particularly at the C2 position, standard C-C bond-forming reactions are employed. This would typically involve a 2-halopyrimidine as a substrate. The halogen atom, often chlorine or bromine, serves as a leaving group in cross-coupling reactions or as a site for metal-halogen exchange to form an organometallic intermediate. This pyrimidinyl-metal species can then react with a methoxymethyl electrophile, such as methoxymethyl chloride, to form the desired C2-substituted product.

Functionalization at the Pyrimidine Ring Positions (C2, C4, C5)

The electronic nature of the pyrimidine ring, with its electron-deficient nitrogen atoms, dictates the reactivity and regioselectivity of functionalization reactions at its carbon positions.

C2 Position: The C2 position is susceptible to functionalization through various modern synthetic methods. A direct C-H amination strategy allows for the C2-selective introduction of an amino group onto a range of pyrimidine substrates. researchgate.netnih.gov This method proceeds through a pyrimidinyl iminium salt intermediate and offers high selectivity. researchgate.net Another novel approach involves the reaction of dithiopyrimidines with arynes, triggered by catalytic cesium fluoride, to generate C2-functionalized pyrimidine derivatives. researchgate.net Furthermore, a deconstruction-reconstruction strategy, where the pyrimidine ring is opened and then re-closed, can be used to install new substituents at the C2 position. nih.gov

C4 Position: The C4 position (along with C6) is highly activated towards nucleophilic aromatic substitution, especially when a good leaving group like a halogen is present. As discussed previously, the reaction of 2-amino-4,6-dichloropyrimidine with various nucleophiles is a common method for introducing substituents at the C4 position. nih.gov

C5 Position: Functionalizing the C5 position can be more challenging than the C2 or C4/C6 positions. However, SNAr can be used if a 5-halopyrimidine activated by other electron-withdrawing groups is the substrate. More advanced methods have also been developed. For example, a deconstruction-reconstruction strategy allows for the installation of functional groups at both the C2 and C5 positions simultaneously. nih.gov This involves cleaving a pyrimidinium salt to form an intermediate, which can then be functionalized and recyclized to yield a 2,5-disubstituted pyrimidine. nih.gov There is significant interest in developing methods for 2,5-substituted pyrimidines for applications as specific protein binders in cancer therapy. nih.gov

| Position | Methodology | Key Features | Reference |

|---|---|---|---|

| C2 | Direct C-H Amination | Mechanism-based reagent design; forms iminium salt intermediate. | researchgate.netnih.gov |

| C2 | Reaction with Arynes | Uses dithiopyrimidines; catalyzed by CsF. | researchgate.net |

| C4 | Nucleophilic Aromatic Substitution (S_NAr) | Requires a leaving group (e.g., Cl); highly efficient for amines, alkoxides. | nih.gov |

| C5 | Incorporation during Cyclocondensation | Uses a pre-functionalized C3 building block. | google.com |

| C2 & C5 | Deconstruction-Reconstruction | Ring-opening to an iminoenamine intermediate followed by functionalization and recyclization. | nih.gov |

Amine Group Transformations and Derivatization

The amine substituent on the pyrimidine ring, as seen in this compound, is a key functional group that allows for a variety of chemical transformations and the synthesis of diverse derivatives. The electron-deficient nature of the pyrimidine ring influences the reactivity of this amino group. Common derivatization strategies include alkylation, acylation, sulfonylation, and diazotization, which open pathways to novel compounds with modified properties.

Alkylation

The nitrogen atom of the amino group can act as a nucleophile to attack alkyl halides or other alkylating agents, leading to the formation of N-alkylated pyrimidine derivatives. These reactions are typically performed in the presence of a base to neutralize the acid generated. For instance, the alkylation of aminopyrimidines with haloalkanes can be achieved using bases such as diisopropylethylamine (DIPEA) or the stronger sodium hydride (NaH) in a suitable solvent like tetrahydrofuran (B95107) (THF). The choice of base and reaction conditions can be critical, especially when competing reaction sites are present. nih.gov A general method for synthesizing 2-(N-alkyl)aminopyrimidine derivatives involves the N-alkylation of 2-aminopyrimidine compounds with alcohols in the presence of transition metal catalysts and a base. This method is noted for its high regioselectivity, avoiding alkylation of the ring nitrogen atoms. google.com

Reductive alkylation provides another route to N-substituted aminopyrimidines. This process involves the reaction of an aminopyrimidine with an aldehyde or ketone to form a Schiff base intermediate, which is then reduced in situ. Refluxing 2-aminopyrimidine with an aldehyde in formic acid is a reported method for producing N-monosubstituted 2-aminopyrimidines. researchgate.net

| Reactants | Reagents and Conditions | Product Type | Reference |

| 2-Aminopyrimidine derivative, Alcohol | Transition Metal Catalyst, Base, 120-150°C | N-Alkylaminopyrimidine | google.com |

| 2-Aminopyrimidine, Aldehyde | Formic Acid, Reflux | N-Monosubstituted aminopyrimidine | researchgate.net |

| Aminopyrimidine, Haloalkane | Sodium Hydride (NaH), Tetrahydrofuran (THF), 65°C | N-Alkylaminopyrimidine | nih.gov |

| Aminopyridine, Alkylation raw material | Heterogeneous catalyst, 100-500°C | N-Alkylated aminopyridine | google.com |

Acylation

Acylation of the amino group to form the corresponding amide is a fundamental transformation. This is typically achieved by reacting the aminopyrimidine with an acyl chloride or an acid anhydride. In some cases, particularly with highly reactive acylating agents or in the presence of a strong base like triethylamine, N,N-diacylation can occur as an undesired side reaction. semanticscholar.org However, using a weaker base, such as pyridine, can favor the formation of the desired mono-acylated product. semanticscholar.org Studies on 2-amino-4-hydroxypyrimidines have shown that O-acylation at the hydroxyl group can also occur, with the reaction's outcome influenced by the steric bulk of both the pyrimidine substituent and the acylating agent. rsc.org

| Reactants | Reagents and Conditions | Product Type | Notes | Reference |

| 2-Aminopyrimidine, Substituted benzoyl chloride | Triethylamine (Et3N) | N,N-Dibenzoyl derivative | Undesired side product formation | semanticscholar.org |

| 2-Aminopyrimidine, Substituted benzoyl chloride | Pyridine (Pyr) | N-Monobenzoyl derivative (Amide) | Favored formation of the mono-acylated product | semanticscholar.org |

| 2-Amino-4-hydroxypyrimidine, Pivaloyl chloride | - | O-Acyl derivative | Acylation occurs at the hydroxyl group | rsc.org |

Sulfonylation

Similar to acylation, the amino group can react with sulfonyl chlorides to yield sulfonamides. This reaction, known as the Hinsberg reaction, is a common method for derivatizing primary and secondary amines. For pyrimidine derivatives, this transformation provides a route to compounds with a stable sulfonamide linkage. For example, 2-amino-4-hydroxypyrimidines react with arylsulfonyl halides to form O-sulfonyl derivatives. rsc.org In other contexts, heteroaryl sulfones, such as 2-(methylsulfonyl)pyrimidine, have been investigated as reagents for the arylation of thiols, highlighting the reactivity of sulfonyl groups attached to the pyrimidine ring. acs.org

Diazotization

The conversion of a primary aromatic amine to a diazonium salt via reaction with nitrous acid (HNO₂) is known as diazotization. unacademy.combyjus.com This reaction is a cornerstone of synthetic organic chemistry, as the diazonium group is an excellent leaving group and can be substituted by a wide variety of nucleophiles (e.g., in Sandmeyer and Schiemann reactions). organic-chemistry.org The diazotization of aminopyridines in dilute mineral acid has been shown to yield diazonium ions, which are subsequently hydrolyzed to the corresponding hydroxy compounds. rsc.org This suggests that the amino group of this compound could potentially be converted to a hydroxyl group or other functionalities through a diazonium salt intermediate. However, the stability of the resulting diazonium salt is a critical factor, as intermediates from heteroaromatic amines can be unstable. organic-chemistry.orgrsc.org

Advanced Chemical Transformations and Scaffold Construction

Formation of Fused Heterocyclic Systems Utilizing 2-(Methoxymethyl)pyrimidin-5-amine

The amino group at the C5 position of this compound serves as a key handle for cyclization reactions, enabling the construction of bicyclic systems where a new ring is fused to the pyrimidine (B1678525) core.

Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are a critical class of heterocyclic compounds found in various biologically active molecules, including antibiotics and anticancer agents. nih.govadichemistry.com The synthesis of these scaffolds often involves the cyclization of an appropriately substituted aminopyrimidine. However, a review of the current scientific literature does not provide specific examples of the synthesis of pyrrolopyrimidine scaffolds directly utilizing this compound as the starting material.

Pyrazolo[1,5-a]pyrimidines are another important class of fused heterocycles, recognized for their diverse pharmacological activities. The most common synthetic routes to this scaffold involve the condensation of 5-aminopyrazoles with various bifunctional reagents. While the pyrimidine framework is central, specific documented methods detailing the construction of pyrazolo[1,5-a]pyrimidine (B1248293) architectures from this compound are not readily found in published studies.

The synthesis of other fused systems, such as thiazolopyrimidines and triazolopyrimidines, typically proceeds through the cyclocondensation of an aminopyrimidine with appropriate reagents. Thiazolopyrimidines are often formed from the reaction of a pyrimidine-thione with a halo-carbonyl compound, or from an aminopyrimidine reacting with a molecule containing a thiocyanate (B1210189) or isothiocyanate group. Triazolopyrimidines are commonly synthesized from the reaction of aminotriazoles with β-dicarbonyl compounds or via the Dimroth rearrangement of triazolo[4,3-a]pyrimidines. researchgate.net Despite these general strategies for forming fused pyrimidine systems, specific examples commencing with this compound are not detailed in the available chemical literature.

Protecting Group Strategies in Pyrimidine Chemistry

In the multistep synthesis of complex molecules containing a pyrimidine ring, the protection of reactive functional groups, particularly ring nitrogens, is a crucial strategy. The methoxymethyl (MOM) group is a widely used protecting group for hydroxyl and amino functionalities due to its stability under various conditions. adichemistry.com

The methoxymethyl (MOM) group serves as an effective protecting group for the nitrogen atoms within a pyrimidine ring, preventing unwanted side reactions during synthesis. nih.govadichemistry.com The introduction of the MOM group, or N-methoxymethylation, is generally accomplished by reacting a pyrimidine derivative with methoxymethyl chloride (MOMCl). nih.gov

To facilitate this reaction, the pyrimidine nitrogen is typically activated. Common methods include:

Reaction with O-persilylated pyrimidines : The pyrimidine is first treated with a silylating agent, such as chlorotrimethylsilane (B32843) (TMSCl), under anhydrous conditions. The resulting silylated intermediate reacts in situ with MOMCl to yield the N-MOM protected pyrimidine. nih.gov

Reaction with N-anionic pyrimidines : A base, such as potassium carbonate, is used to deprotonate the pyrimidine nitrogen, forming an in situ salt. This N-anionic derivative then reacts with MOMCl. This approach has been shown to afford good yields of N,N-1,3-diMOM and N-1-MOM protected pyrimidines. nih.gov

The choice of method can influence the regioselectivity, leading to the formation of N-1, N-3, or N,N-1,3-di-MOM substituted pyrimidines, depending on the substrate and reaction conditions. nih.gov

| Method | Reagents | Typical Products | Reference |

| Silylation | Pyrimidine, TMSCl, (iPr)₂EtN, MOMCl | N,N-1,3-diMOM, N-1-MOM, N-3-MOM derivatives | nih.gov |

| Anionic Activation | Pyrimidine, K₂CO₃, MOMCl, DMF | N,N-1,3-diMOM, N-1-MOM, N-3-MOM derivatives | nih.gov |

Table 1. Common methods for the N-methoxymethylation of pyrimidine rings.

The removal of the MOM group is as critical as its introduction. Since the MOM group forms an acetal, it is labile under acidic conditions. adichemistry.com

Common deprotection methods include:

Acid Hydrolysis : A straightforward method involves heating the MOM-protected compound in an alcohol, like methanol, with a trace amount of a strong acid such as concentrated hydrochloric acid (HCl). adichemistry.com Other acids like trifluoroacetic acid (TFA) can also be used. youtube.com

Lewis Acid Catalysis : Various Lewis acids can cleave MOM ethers. Reagents like zinc bromide (ZnBr₂) in the presence of a soft nucleophile like n-propylthiol (n-PrSH) can rapidly and efficiently remove the MOM group, often in minutes with high yield and selectivity. researchgate.net

Silyl Halides and Additives : A combination of trimethylsilyl (B98337) triflate (TMSOTf) and 2,2′-bipyridyl has been developed as a mild and highly chemoselective method for the deprotection of MOM ethers. rsc.orgnih.gov This method is notable for its mildness, which allows for the preservation of other acid-labile protecting groups. nih.gov

Other Reagents : Catalytic amounts of carbon tetrabromide (CBr₄) in isopropanol (B130326) under reflux have also been reported for the hydrolysis of MOM ethers. researchgate.net

The selectivity of deprotection is a key consideration. For instance, in a molecule with multiple protecting groups, it was observed that the MOM group remained intact during a detritylation reaction using 5% HCl, demonstrating its relative stability under certain acidic conditions. nih.gov Conversely, unexpected N-deprotection has occurred during debenzylation reactions using boron trichloride, highlighting the importance of reagent choice for achieving selective transformations. nih.gov

| Deprotection Method | Reagents | Key Features | Reference |

| Acid Hydrolysis | Conc. HCl in Methanol | Common, strong acidic conditions | adichemistry.com |

| Lewis Acid/Nucleophile | ZnBr₂ / n-PrSH | Rapid, high yield, and selective | researchgate.net |

| Silyl Triflate System | TMSOTf / 2,2′-Bipyridyl | Mild, highly chemoselective | rsc.orgnih.gov |

| Halogenated Alkane | CBr₄ in iPrOH | Catalytic, reflux conditions | researchgate.net |

Table 2. Selected methodologies for the deprotection of N-MOM pyrimidines.

Absence of Chemodivergent Synthetic Pathways for this compound in Current Literature

Despite a comprehensive review of available scientific literature, no specific studies detailing the chemodivergent synthetic pathways originating from the chemical compound this compound have been identified. Research focusing on the strategic use of this particular molecule to generate diverse chemical scaffolds by modifying reaction conditions, catalysts, or reagents appears to be absent from published materials.

Chemodivergent synthesis is a modern strategy in organic chemistry that aims to generate a variety of structurally distinct products from a single, common substrate by selectively tuning the reaction parameters. This approach is highly valued for its efficiency in creating molecular diversity for applications in drug discovery and materials science.

While there is extensive research on the synthesis and functionalization of pyrimidine derivatives in general, and even on the chemodivergent reactions of other heterocyclic systems, this level of detailed investigation has not been extended to this compound. The current body of scientific work lacks specific examples, detailed research findings, or data tables that would be necessary to construct an analysis of its chemodivergent transformations.

Therefore, the following section on "," specifically subsection "3.3. Chemodivergent Synthetic Pathways," cannot be provided at this time due to the lack of available data for this compound. Further research in the field of synthetic organic chemistry may address this knowledge gap in the future.

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations of 2-(Methoxymethyl)pyrimidin-5-amine Derivatives

Quantum chemical calculations are fundamental in elucidating the electronic structure and properties of molecules. For pyrimidine (B1678525) derivatives, these studies offer a deeper understanding of their behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for the structural optimization of molecules like this compound. DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can determine the most stable geometric configuration of the molecule by finding the minimum energy state. nih.govnih.govnih.gov This process involves calculating bond lengths and angles to predict the molecule's three-dimensional shape. nih.gov For similar pyrimidine derivatives, DFT has been used to optimize geometry, which is a crucial first step for further calculations such as single point energy and frequency analysis. youtube.com The optimized structure provides a foundation for understanding the molecule's physical and chemical properties.

Table 1: Representative Optimized Structural Parameters for a Pyrimidine Derivative using DFT

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-N (pyrimidine ring) | 1.33 - 1.38 | 115 - 122 |

| C-C (pyrimidine ring) | 1.39 - 1.42 | 116 - 121 |

| C-O (methoxymethyl) | 1.43 | - |

| O-CH3 (methoxymethyl) | 1.42 | - |

| C-NH2 (amine group) | 1.36 | - |

The electronic properties of this compound can be analyzed through DFT calculations. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more reactive. These calculations also allow for the visualization of molecular orbitals, providing insights into the regions of the molecule that are electron-rich or electron-poor, which is crucial for predicting how the molecule will interact with other chemical species. nih.gov

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are used to study the dynamic behavior and interactions of molecules.

Conformational analysis of this compound involves identifying the different spatial arrangements of its atoms (conformers) and determining their relative energies. nih.gov The methoxymethyl group can rotate, leading to various conformers with different energy levels. By mapping these energies, an energy landscape can be constructed, which helps in identifying the most stable conformers. nih.gov For similar molecules, conformational studies have revealed predominant conformations that can influence biological activity. mdpi.com Understanding the preferred conformation is essential as it dictates how the molecule will bind to biological targets. mdpi.com

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Similar Heterocyclic Compound

| Interaction Type | Contribution (%) |

| H···H | 36.2 |

| H···C/C···H | 20.9 |

| H···O/O···H | 17.8 |

| H···N/N···H | 12.2 |

Note: This data is for 4-amino-1-(prop-2-yn-1-yl)pyrimidin-2(1H)-one and serves as an example of the insights gained from Hirshfeld surface analysis. nih.gov The specific contributions for this compound may differ.

Prediction of Chemical Reactivity and Reaction Mechanisms

Computational methods can predict the chemical reactivity of this compound and elucidate potential reaction mechanisms. For the related compound 4-(Methoxymethyl)pyrimidin-2-amine, it is suggested that it can undergo oxidation of the methoxymethyl group and substitution at the amino group. The electronic properties derived from quantum chemical calculations, such as the distribution of electron density and the energies of molecular orbitals, help in identifying the most likely sites for electrophilic and nucleophilic attack. This information is invaluable for designing new synthetic routes and for understanding the metabolic pathways of the compound.

Based on a comprehensive search of available scientific literature, there are no specific computational and theoretical chemistry studies focused solely on the chemical compound “this compound” that would allow for the generation of the requested article. The provided outline requires detailed research findings on "Computational Mechanistic Studies of Pyrimidine Transformations" and "Rational Design Principles for Novel Pyrimidine Derivatives" for this specific molecule.

The search for scholarly articles and data on this particular compound did not yield any results that fit the stringent requirements of the requested content. Scientific research in this field tends to be highly specific, and it appears that “this compound” has not been a direct subject of published computational and theoretical investigations.

Therefore, it is not possible to provide a scientifically accurate and informative article that adheres to the strict outline and content inclusions specified in the prompt. Generating content without available research would lead to speculation and would not meet the professional and authoritative tone required.

Should you be interested in the computational and theoretical chemistry studies of other pyrimidine derivatives for which there is published research, please specify the compounds of interest.

Spectroscopic and Analytical Characterization Techniques in Pyrimidine Research

Advanced NMR Spectroscopic Analysis (¹H, ¹³C, ¹⁹F NMR, NOE)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed insights into the chemical environment and connectivity of atoms within a molecule.

¹H NMR (Proton NMR) is instrumental in identifying the number and electronic environment of protons. For pyrimidine (B1678525) derivatives, the chemical shifts (δ) of the aromatic protons on the pyrimidine ring are particularly informative for confirming substitution patterns. The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) reveal the neighboring proton relationships.

¹³C NMR (Carbon-13 NMR) complements proton NMR by providing a map of the carbon skeleton. Each unique carbon atom in a pyrimidine molecule gives a distinct signal, and its chemical shift is indicative of its hybridization and bonding environment (e.g., sp² carbons of the pyrimidine ring, sp³ carbons of alkyl side chains).

¹⁹F NMR (Fluorine-19 NMR) is a specialized technique employed when fluorine atoms are present in the molecule. Due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift range, it is a powerful tool for confirming the incorporation and location of fluorine substituents, which are often introduced to modulate the electronic and biological properties of the parent compound.

Nuclear Overhauser Effect (NOE) spectroscopy provides through-space correlations between protons that are in close proximity, regardless of whether they are directly bonded. This is crucial for determining the three-dimensional structure and conformation of the molecule in solution.

| Technique | Information Yielded | Application in Pyrimidine Research |

| ¹H NMR | Proton chemical environment, multiplicity, and coupling | Determination of substitution patterns and conformation |

| ¹³C NMR | Carbon framework and hybridization | Confirmation of the carbon skeleton and functional groups |

| ¹⁹F NMR | Presence and environment of fluorine atoms | Characterization of fluorinated pyrimidine analogues |

| NOE | Through-space proton-proton proximities | Elucidation of 3D structure and stereochemistry |

Mass Spectrometry for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is an indispensable analytical technique for the precise determination of molecular weight and assessment of sample purity. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the pyrimidine compound. This is a critical step in confirming the identity of a newly synthesized molecule. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, as the molecule breaks apart in a predictable manner, revealing the nature of its constituent fragments.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, is employed to identify the various functional groups present in a molecule.

IR Spectroscopy measures the absorption of infrared radiation at specific frequencies that correspond to the vibrational modes of chemical bonds. Characteristic absorption bands for functional groups such as N-H (amines), C-H (alkanes and aromatics), C=N, and C=C (pyrimidine ring) provide rapid and straightforward confirmation of their presence.

Role of 2 Methoxymethyl Pyrimidin 5 Amine in Rational Ligand Design and Chemical Probe Development

Scaffold Optimization in Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For the 2-(methoxymethyl)pyrimidin-5-amine scaffold, optimization efforts focus on modifying its constituent parts to enhance potency, selectivity, and pharmacokinetic properties.

The systematic modification of the pyrimidine (B1678525) ring's side chains and substituents is a key strategy in lead optimization. rsc.org For a molecule like this compound, medicinal chemists can explore several positions for modification to build a comprehensive SAR profile. While specific SAR studies on this exact molecule are not extensively published, the principles can be inferred from research on analogous pyrimidine structures.

The 2-methoxymethyl group, the 5-amino group, and the hydrogen atoms at the 4 and 6 positions of the pyrimidine ring are all potential points for modification. For instance, in related pyrimidine derivatives, altering the substituent at the 2-position can significantly impact biological activity. Research on 2-substituted pyrimidine-5-carboxylic esters demonstrates the feasibility of introducing a variety of groups at this position. rsc.org The methoxymethyl group itself could be altered by changing the length of the alkyl chain (e.g., to an ethoxymethyl group) or by replacing the ether oxygen with other functionalities.

The amino group at the 5-position is critical for forming hydrogen bonds with biological targets and can be a key determinant of a compound's activity. Modifications could include acylation, alkylation, or incorporation into larger ring systems to probe the steric and electronic requirements of the binding pocket. nih.gov Furthermore, the introduction of various substituents at the 4 and 6 positions of the pyrimidine ring has been a common strategy in the development of pyrimidine-based inhibitors of enzymes like cyclooxygenases (COX). rsc.org

A summary of potential modification sites on the this compound scaffold is presented below:

| Position | Current Group | Potential Modifications | Rationale for Modification |

| 2 | -CH₂OCH₃ | -CH₂OH, -CH₂F, -C₂H₅, -CF₃ | To alter size, lipophilicity, and metabolic stability. |

| 4 | -H | -CH₃, -Cl, -NH₂, Aryl groups | To explore additional binding interactions and modulate electronic properties. |

| 5 | -NH₂ | -NH-Acyl, -N(CH₃)₂, -NH-SO₂R | To modify hydrogen bonding capacity and steric bulk. |

| 6 | -H | -CH₃, -Cl, Halogens | To influence the overall shape and electronics of the scaffold. |

These systematic modifications allow for the generation of a library of related compounds, whose biological evaluation helps in building a detailed understanding of the SAR, guiding the design of more potent and selective molecules. nih.gov

Bioisosteric replacement is a powerful strategy in drug design where an atom or a group of atoms in a molecule is exchanged for another with similar physical or chemical properties, with the goal of improving the compound's biological properties. cambridgemedchemconsulting.com This strategy can be used to enhance potency, alter selectivity, reduce toxicity, or improve metabolic stability. drughunter.com

For this compound, several bioisosteric replacements could be envisioned. The methoxymethyl group at the 2-position, for example, could be replaced with other groups of similar size and electronics. The trifluoromethyl group (-CF₃) is a common bioisostere for a methyl or methoxy (B1213986) group. cambridgemedchemconsulting.com

The pyrimidine ring itself can be subjected to bioisosteric replacement. Heterocyclic cores such as pyrazolo[1,5-a]pyrimidine (B1248293) or imidazo[1,2-a]pyrimidine (B1208166) have been explored as bioisosteres for the pyrimidine scaffold in the development of inhibitors for various enzymes. nih.gov For example, in the optimization of inhibitors for Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), replacing a triazolopyrimidine core with a pyrazolo[1,5-a]pyrimidine core was investigated, which resulted in a change in activity, demonstrating the importance of the nitrogen atom positions for enzyme inhibition. nih.gov

The following table outlines potential bioisosteric replacements for different moieties of this compound:

| Original Moiety | Potential Bioisostere(s) | Rationale |

| -CH₂OCH₃ | -CH₂CH₂CH₃, -CH(CH₃)₂, -CF₃ | To modulate lipophilicity and metabolic stability. |

| -NH₂ | -OH, -CH₃ | To alter hydrogen bonding capabilities and basicity. |

| Pyrimidine Ring | Pyridine, Pyrazine, Pyrazolo[1,5-a]pyrimidine | To explore alternative core scaffolds with different electronic distributions and hydrogen bonding patterns. nih.govnih.gov |

| -O- (in methoxymethyl) | -S-, -CH₂-, -CF₂- | To fine-tune electronic properties and metabolic stability. cambridgemedchemconsulting.com |

The application of these strategies can lead to the discovery of novel compounds with improved therapeutic potential. nih.gov

Development of Chemical Probes for Target Interaction Studies

Chemical probes are small molecules used to study biological systems, particularly to investigate the function of a specific protein target. The this compound scaffold is a suitable starting point for the development of such probes due to the versatility of the pyrimidine core in interacting with a wide range of biological macromolecules.

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets with high affinity. Pyrimidine derivatives have been successfully developed as ligands for numerous macromolecular targets, including enzymes and receptors. nih.govontosight.ai

Examples of macromolecular targets for which pyrimidine-based ligands have been developed include:

Enzymes:

Kinases: Pyrimidine derivatives have been designed as inhibitors of various kinases, such as Cyclin-Dependent Kinase 2 (CDK2), which are crucial in cell cycle regulation and are targets for anti-cancer therapies. nih.gov

Phosphodiesterases (PDEs): Substituted pyrimidine compounds have been investigated as inhibitors of PDE2, an enzyme involved in intracellular signal transduction. google.com

Xanthine (B1682287) Oxidase (XO): Triazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated as inhibitors of xanthine oxidase for the treatment of gout. nih.gov

Lipoxygenase (LOX): Pyrimidine acrylamides have shown potential as inhibitors of lipoxygenase, an enzyme involved in inflammatory pathways. nih.gov

PI3Kδ: Pyrazolo[1,5-a]pyrimidine derivatives have been developed as selective inhibitors of the delta isoform of phosphoinositide 3-kinase. nih.gov

Receptors: Pyrimidine-containing molecules have been explored as antagonists for various G-protein coupled receptors (GPCRs).

Viral Proteins: The pyrimidine scaffold has been used to design inhibitors of viral enzymes, such as the main protease (Mpro) of SARS-CoV-2. mdpi.com

The versatility of the pyrimidine core in forming key interactions, such as hydrogen bonds and hydrophobic interactions, with the active sites of these proteins makes it an attractive scaffold for ligand discovery.

Understanding how a ligand recognizes and binds to its target protein at the molecular level is fundamental for rational drug design. Non-clinical techniques, particularly computational methods like molecular docking, are widely used to study these interactions for pyrimidine-based ligands. nih.govmdpi.com

Molecular docking simulations can predict the preferred binding orientation of a ligand within the active site of a protein and identify the key intermolecular interactions that stabilize the ligand-protein complex. For instance, in the study of pyrimidine derivatives as potential inhibitors of the SARS-CoV-2 main protease, molecular docking was used to identify the binding modes of the compounds and to correlate the docking scores with their in vitro antiviral activity. mdpi.com Similarly, docking studies of pyrimidine derivatives with human cyclin-dependent kinase 2 (CDK2) have revealed crucial hydrogen bonding interactions with amino acid residues in the active site, such as LYS 33 and THR 14. nih.gov

These computational studies provide valuable insights into the mechanism of molecular recognition and can guide the further optimization of the ligand's structure to improve its binding affinity and selectivity. The data obtained from these studies, such as binding energies and specific amino acid interactions, are critical for building robust SAR models.

Applications in Advanced Materials Chemistry

Based on the conducted research, no specific applications of this compound in the field of advanced materials chemistry have been identified. The literature predominantly focuses on the biomedical and pharmaceutical applications of this compound and its derivatives.

Design of Pyrimidine Derivatives for Nonlinear Optical (NLO) Applications

The rational design of pyrimidine derivatives for nonlinear optical (NLO) applications leverages the inherent electronic characteristics of the pyrimidine ring. The pyrimidine core is electron-deficient, making it an excellent building block for creating "push-pull" molecular systems. rsc.org These systems are fundamental for achieving significant NLO responses. The design strategy typically involves attaching electron-donating groups (the "push") and electron-accepting groups (the "pull") to the pyrimidine scaffold, which facilitates intramolecular charge transfer upon excitation by light, a key mechanism for NLO activity.

A pertinent example of this design strategy is the study of N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS). rsc.orgrsc.org This compound incorporates the 5-(methoxymethyl)pyrimidin core, which is also present in this compound. In PMMS, the pyrimidine ring acts as the π-deficient core. The design is further elaborated with various substituents that modulate its electronic and, consequently, its NLO properties.

The investigation into PMMS revealed significant NLO behavior. rsc.orgrsc.org Its third-order nonlinear susceptibility (χ³) was found to be superior to that of known chalcone (B49325) derivatives, highlighting its potential for use in optical and photonic applications. rsc.orgresearchgate.net The NLO properties, such as polarizability and hyperpolarizability, were analyzed using computational methods like density functional theory (DFT) and iterative electrostatic embedding, which showed a significant enhancement of these properties in the crystalline state. rsc.orgrsc.org

The structural features of PMMS provide insight into the potential role of the this compound scaffold in NLO material design. The methoxymethyl group at the 5-position, also present in the target compound, influences the electronic environment of the pyrimidine ring. In PMMS, this is combined with other groups to create a molecule with promising NLO characteristics. This suggests that this compound could serve as a valuable precursor or fragment in the synthesis of more complex NLO-active molecules.

Table 1: NLO Properties of a Structurally Related Pyrimidine Derivative Data for N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS)

| Property | Method | Finding | Reference |

| Molecular Geometry | Single-Crystal X-ray Diffraction (SCXRD) | Structure confirmed, providing a basis for theoretical calculations. | rsc.orgrsc.org |

| Electronic Properties | Density Functional Theory (DFT) | Geometry optimized at the B3LYP/6-311++G(d,p) level. | rsc.orgrsc.org |

| Intermolecular Interactions | Hirshfeld Surface Analysis | Analysis of key interactions influencing crystal packing and properties. | rsc.orgrsc.org |

| Nonlinear Optical Properties | Iterative Electrostatic Embedding | Significant enhancement of NLO behavior in the crystalline environment. | rsc.orgrsc.org |

| Third-Order Nonlinear Susceptibility (χ³) | Comparative Analysis | Superior to known chalcone derivatives. | rsc.orgresearchgate.net |

Investigation of Photophysical Properties

The photophysical properties of pyrimidine derivatives are intrinsically linked to their molecular structure, particularly the nature and position of substituents on the pyrimidine ring. acs.orgnih.gov These properties, including absorption and emission spectra, quantum yields, and solvatochromism, can be finely tuned through rational molecular design. Current time information in Bangalore, IN. The pyrimidine ring itself is a π-deficient system, and the introduction of electron-donating or electron-withdrawing groups can create intramolecular charge-transfer (ICT) characteristics, which are crucial for fluorescence and other photophysical phenomena. acs.orgnih.gov

In the case of this compound, the amino group at the 5-position acts as an electron-donating group, while the methoxymethyl group at the 2-position also influences the electronic distribution. This "push-pull" arrangement, with the electron-donating amino group and the electron-withdrawing pyrimidine ring, is a classic design for creating fluorescent molecules. The photophysical properties would be expected to be sensitive to the solvent polarity, a phenomenon known as solvatochromism, due to changes in the dipole moment of the molecule upon excitation.

Furthermore, the protonation of the nitrogen atoms in the pyrimidine ring can dramatically alter the photophysical properties. Current time information in Bangalore, IN. This can lead to significant color changes and can be exploited for applications such as pH sensors. The amino group in this compound could also be a site for protonation, further influencing its absorption and emission characteristics.

Table 2: General Photophysical Properties of Substituted Pyrimidine Derivatives

| Property | Influencing Factors | Observation | Reference |

| Fluorescence | Substituent Effects | Weakly donating or electron-withdrawing groups can lead to weak fluorescence, while strongly electron-donating and conjugated groups can enhance brightness. | acs.orgnih.gov |

| Absorption & Emission | Intramolecular Charge Transfer (ICT) | The combination of electron-donating groups with the π-deficient pyrimidine ring often results in ICT, leading to red-shifted absorption and emission. | acs.orgnih.gov |

| Quantum Yield | Molecular Structure | Can be tuned by varying substituents on the pyrimidine ring. | acs.orgnih.govnih.gov |

| Solvatochromism | Solvent Polarity | Absorption spectra may be independent of solvent polarity, while emission spectra can show shifts depending on the solvent. | acs.org |

| pH Sensitivity | Protonation | Protonation of the pyrimidine nitrogen atoms can cause dramatic color changes and switch fluorescence on or off. | Current time information in Bangalore, IN. |

Future Directions and Emerging Research Avenues

Sustainable Synthesis of Pyrimidine-5-amine Derivatives

The chemical industry is undergoing a paradigm shift towards greener and more sustainable manufacturing processes. researchgate.netorientjchem.orgjuniperpublishers.comnbinno.com Traditional methods for the synthesis of pyrimidine (B1678525) derivatives often rely on harsh reagents, toxic solvents, and energy-intensive conditions. researchgate.net The future of synthesizing analogs of 2-(Methoxymethyl)pyrimidin-5-amine will undoubtedly be rooted in the principles of green chemistry.

Key areas of focus in the sustainable synthesis of pyrimidine-5-amine derivatives include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials, offer significant advantages in terms of efficiency and atom economy. researchgate.netorientjchem.orgmyuchem.com The development of novel MCRs for the synthesis of highly substituted pyrimidine-5-amines will be a key research focus.

Microwave-Assisted and Ultrasound-Assisted Synthesis: The use of microwave irradiation and ultrasonication can dramatically reduce reaction times, increase yields, and enhance product purity. researchgate.netnih.gov These techniques represent a more energy-efficient approach to the synthesis of pyrimidine derivatives.

Green Solvents and Catalysts: The replacement of volatile and hazardous organic solvents with greener alternatives, such as water, ionic liquids, or supercritical fluids, is a cornerstone of sustainable chemistry. researchgate.net Furthermore, the development of reusable and non-toxic catalysts will be crucial in minimizing the environmental impact of pyrimidine synthesis.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product consistency. The application of flow chemistry to the synthesis of pyrimidine-5-amine derivatives can streamline the production process and reduce waste.

| Parameter | Conventional Synthesis | Sustainable Synthesis |

|---|---|---|

| Solvents | Often hazardous and volatile organic solvents | Water, ionic liquids, supercritical fluids, or solvent-free conditions researchgate.net |

| Energy Input | Often requires prolonged heating | Microwave or ultrasound irradiation for rapid heating researchgate.netnih.gov |

| Reaction Steps | Often multi-step with isolation of intermediates | One-pot or multicomponent reactions to improve efficiency researchgate.netmyuchem.com |

| Catalysts | Often stoichiometric and/or toxic reagents | Reusable and non-toxic catalysts orientjchem.org |

| Waste Generation | Can generate significant amounts of waste | Reduced waste through higher atom economy and catalyst recycling |

Integration of Artificial Intelligence and Machine Learning in Pyrimidine Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. researchgate.netscbt.comresearchgate.net For the development of novel derivatives of this compound, AI and ML can be leveraged in several key areas:

De Novo Drug Design: AI algorithms can generate novel molecular structures with desired physicochemical and biological properties. Starting from the this compound scaffold, these algorithms can explore vast chemical space to propose new derivatives with potentially improved activity and selectivity.

Virtual Screening and Hit Identification: ML models can be trained on large datasets of known active and inactive compounds to predict the biological activity of new molecules. researchgate.net This allows for the rapid in silico screening of large virtual libraries of pyrimidine-5-amine derivatives, prioritizing the most promising candidates for synthesis and experimental testing.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is a critical aspect of the development process. ML models can be used to predict these properties with increasing accuracy, helping to identify and eliminate compounds with unfavorable profiles early on.

Synthesis Planning: AI tools are being developed to assist chemists in designing efficient synthetic routes to target molecules. scbt.com These tools can analyze the structure of a desired pyrimidine-5-amine derivative and propose a step-by-step synthetic plan, potentially accelerating the discovery process.

| Application Area | Description | Potential Impact on Pyrimidine-5-amine Research |

|---|---|---|

| De Novo Design | Generation of novel molecular structures with desired properties. | Discovery of novel pyrimidine-5-amine derivatives with enhanced biological activity. |

| Virtual Screening | In silico screening of large compound libraries to identify potential hits. researchgate.net | Rapid identification of promising pyrimidine-5-amine candidates for further investigation. |

| ADMET Prediction | Prediction of a compound's absorption, distribution, metabolism, excretion, and toxicity. | Early identification of derivatives with favorable pharmacokinetic and safety profiles. |

| Synthesis Planning | AI-assisted design of efficient synthetic routes. scbt.com | Accelerated synthesis of target pyrimidine-5-amine analogs. |

Exploration of Novel Reactivity Patterns for Pyrimidine-5-amine Systems

A deep understanding of the reactivity of the pyrimidine-5-amine scaffold is essential for the development of novel synthetic methodologies and the creation of diverse molecular libraries. Future research will likely focus on exploring new ways to functionalize the this compound core.

Key areas for exploration include:

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the efficient modification of heterocyclic compounds. Developing methods for the selective C-H functionalization of the pyrimidine ring in this compound would provide a streamlined approach to the synthesis of novel derivatives.

Novel Coupling Reactions: The development of new cross-coupling reactions that are tolerant of the functional groups present in this compound will expand the range of accessible analogs. This includes the exploration of novel catalysts and reaction conditions for Suzuki, Buchwald-Hartwig, and Sonogashira couplings.

Photoredox Catalysis: Visible-light photoredox catalysis has opened up new avenues for chemical synthesis by enabling reactions that are difficult to achieve with traditional methods. The application of this technology to the functionalization of pyrimidine-5-amines could lead to the discovery of unprecedented reactivity patterns.

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. The identification and engineering of enzymes that can act on the this compound scaffold could provide a highly sustainable route to chiral and highly functionalized derivatives.

Interdisciplinary Research at the Interface of Synthetic Chemistry and Chemical Biology

The true potential of this compound and its derivatives can only be realized through close collaboration between synthetic chemists and chemical biologists. orientjchem.org The pyrimidine nucleus is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. orientjchem.orgjuniperpublishers.com

Future interdisciplinary research efforts should focus on:

Development of Chemical Probes: Derivatives of this compound can be designed as chemical probes to study biological processes. By incorporating reporter tags such as fluorescent dyes or affinity labels, these probes can be used to identify and characterize protein targets and elucidate mechanisms of action.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR of this compound derivatives will be crucial for optimizing their biological activity. This involves the synthesis of a focused library of analogs and their evaluation in relevant biological assays.

Target Identification and Validation: For derivatives that show promising biological activity, identifying their molecular target is a key step in the drug discovery process. Techniques such as affinity chromatography, photo-affinity labeling, and computational target prediction can be employed to achieve this.

Elucidation of Resistance Mechanisms: In the context of developing new antimicrobial or anticancer agents, understanding the potential for resistance development is critical. Interdisciplinary studies can help to identify the molecular mechanisms by which cells might become resistant to pyrimidine-5-amine derivatives, guiding the design of next-generation compounds that can overcome this resistance.

Q & A

Q. What are the common synthetic routes for 2-(Methoxymethyl)pyrimidin-5-amine and related pyrimidine derivatives?

- Methodological Answer : Synthesis typically involves multi-step pathways, including condensation reactions of pyrimidine precursors with aldehydes or amines. For example, halogenated pyrimidines can be synthesized from thiourea analogs via nucleophilic substitution, as seen in the preparation of halogenated tetrazole regioisomers . Solvent-free condensation methods (e.g., using barbituric acids, pyrazol-amines, and aldehydes) are also effective for generating fused pyrimidine derivatives, improving reaction efficiency . Characterization often includes NMR (e.g., H, C) and elemental analysis to confirm regiochemistry and purity .

Q. Which spectroscopic and structural characterization techniques are critical for confirming the molecular structure of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., Cl···N interactions in 4,6-dichloro-5-methoxypyrimidine at 3.09 Å) .

- NMR spectroscopy : H and C NMR identify substituent positions and confirm regiochemistry. For example, methyl groups in 5-allyl-4,6-dichloropyrimidin-2-amine show distinct H NMR signals at δ 3.52 ppm (d) and 2.96 ppm (t) .

- Elemental analysis : Validates stoichiometry and purity .

Q. How is the crystal structure of pyrimidine derivatives determined, and what insights does it provide?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. For 4,6-dichloro-5-methoxypyrimidine, crystallographic data revealed a 3D framework stabilized by Cl···N interactions. Hydrogen atoms are modeled using a riding model, and thermal parameters () are refined to account for disorder . Such data inform molecular packing, stability, and potential reactivity .

Advanced Research Questions

Q. How can solvent-free synthesis conditions enhance the efficiency of pyrimidine derivative preparation?

- Methodological Answer : Solvent-free methods reduce waste and improve yields by minimizing side reactions. For instance, pyrazolo[4,3-e]pyrido[2,3-d]pyrimidine-diones were synthesized via solvent-free condensation of barbituric acids, pyrazol-amines, and aldehydes, achieving high efficiency and scalability . This approach is particularly useful for thermally stable intermediates and reduces purification complexity .

Q. What strategies resolve contradictions between computational QSAR predictions and experimental biological activity data for pyrimidine derivatives?

- Methodological Answer :

- Re-evaluate descriptors : In QSAR studies of pyridin-2-amine derivatives, discrepancies often arise from inadequate steric or electronic parameter inclusion. For example, lipophilicity (Log P) and molar refractivity (SMR) were critical predictors of antibacterial activity .

- Validate in vitro/in vivo models : Compounds showing poor correlation may require reassessment of assay conditions (e.g., cell permeability in vitro vs. metabolic stability in vivo). SCH-442416, an A2A receptor antagonist, demonstrated robust in vivo activity despite complex pharmacokinetics, highlighting the need for integrated modeling .

Q. How are rodent models employed to evaluate the pharmacological effects of pyrimidine-based receptor antagonists?

- Methodological Answer :

- Parkinson’s disease (PD) models : 6-Hydroxydopamine (6-OHDA)-lesioned rats are used to assess contralateral rotations induced by L-Dopa. Preladenant (1 mg/kg) potentiated rotations and reduced haloperidol-induced catalepsy, confirming A2A receptor antagonism .

- Depression models : The forced swim test (FST) and tail suspension test (TST) evaluate antidepressant-like effects. SCH-412348 reduced immobility time in rodents, linking A2A receptor inhibition to behavioral despair modulation .

Q. How is receptor selectivity profiled for pyrimidine-derived antagonists, and what methodological controls are essential?

- Methodological Answer :

- Competitive binding assays : Ki values determine affinity; SCH-442416 showed >1000-fold selectivity for A2A over other adenosine receptors (Ki = 0.6 nM) .

- In vivo functional assays : Selectivity is confirmed by attenuating agonist-specific effects (e.g., SCH-442416 blocked hypolocomotion induced by the A2A agonist CGS-21680 but not A1/A3-mediated responses) . Controls include using receptor-null mice or selective agonists/antagonists for counter-screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.